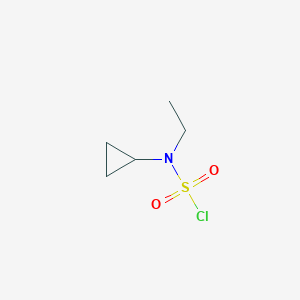

N-cyclopropyl-N-ethylsulfamoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopropyl-N-ethylsulfamoyl chloride is a chemical compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 . It is stored in an inert atmosphere at 2-8°C .

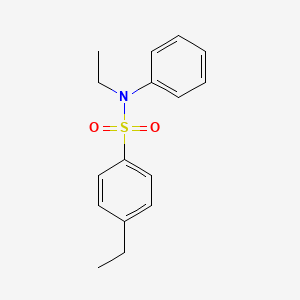

Molecular Structure Analysis

The molecular structure of N-cyclopropyl-N-ethylsulfamoyl chloride consists of a cyclopropyl group and an ethyl group attached to a sulfamoyl chloride group . The exact arrangement of these groups in the molecule determines its chemical properties and reactivity

Wissenschaftliche Forschungsanwendungen

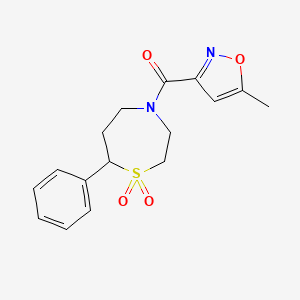

1. Synthesis and Chemical Reactivity N-cyclopropyl-N-ethylsulfamoyl chloride and related compounds are used in various synthetic and chemical reactions. For instance, nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides can be catalyzed by palladium(0), leading to cyclopropylideneethyl derivatives as building blocks of high synthetic potential (Stolle et al., 1992). Additionally, sulfamoyl chlorides like N-cyclopropyl-N-ethylsulfamoyl chloride can be activated by a silyl radical, enabling direct access to aliphatic sulfonamides from alkenes, which is valuable in medicinal chemistry (Hell et al., 2019).

2. Agricultural Applications Certain cyclopropyl compounds are used in agriculture. For example, 1-methylcyclopropene (1-MCP) is an inhibitor of ethylene perception and has been widely researched for its effects on fruits and vegetables, potentially improving the maintenance of product quality (Watkins, 2006).

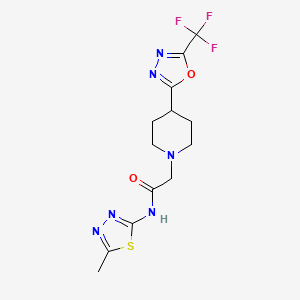

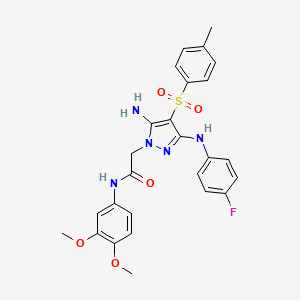

3. Pharmaceutical Synthesis In pharmaceutical research, compounds with a cyclopropyl and sulfamoyl chloride structure are explored for creating new drugs. For example, the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents has been reported (Darwish et al., 2014).

4. Inhibitors of Ethylene Responses Compounds like 1-MCP, which are structurally related to N-cyclopropyl-N-ethylsulfamoyl chloride, have been identified as inhibitors of ethylene responses in plants. These inhibitors are promising for commercial applications such as extending the shelf life of cut flowers and fruits (Sisler & Serek, 1997).

5. Nanofiltration Membrane Fabrication N-cyclopropyl-N-ethylsulfamoyl chloride derivatives are used in the fabrication of nanofiltration membranes. For example, the interfacial polymerization of 1,4-diaminocyclohexane and trimesoyl chloride on a polysulfone supporting membrane has been researched for creating novel thin-film composite polyamide membranes with potential application in water treatment and purification (Chen et al., 2015).

Eigenschaften

IUPAC Name |

N-cyclopropyl-N-ethylsulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2S/c1-2-7(5-3-4-5)10(6,8)9/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWMZTKUHUMKJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N-ethylsulfamoyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2861814.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide](/img/structure/B2861816.png)

![3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2861818.png)

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2861820.png)

![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)